
24xi-Ethylcholesterol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
24xi-Ethylcholesterol is a sterol compound structurally similar to cholesterol. It is characterized by the presence of an ethyl group at the 24th carbon position. This modification imparts unique properties to the molecule, distinguishing it from other sterols. Sterols, including this compound, play crucial roles in cellular processes, including membrane structure and function, signaling pathways, and cholesterol homeostasis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 24xi-Ethylcholesterol typically involves the modification of cholesterol or other sterol precursors. One common method is the alkylation of cholesterol at the 24th carbon position using ethylating agents under controlled conditions. The reaction may involve catalysts such as palladium or nickel to facilitate the addition of the ethyl group.
Industrial Production Methods: Industrial production of this compound often employs biotechnological approaches, including the use of genetically engineered microorganisms. These microorganisms are designed to produce the desired sterol through fermentation processes. The production process involves optimizing growth conditions, nutrient supply, and extraction methods to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions: 24xi-Ethylcholesterol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxysterols, which are important in regulating cholesterol metabolism.
Reduction: Reduction reactions can modify the sterol ring structure, affecting its biological activity.
Substitution: Substitution reactions can introduce different functional groups, altering the compound’s properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products:
Oxidation: Oxysterols such as 24xi-hydroxyethylcholesterol.
Reduction: Reduced sterols with modified ring structures.
Substitution: Sterol derivatives with various functional groups.
Scientific Research Applications
24xi-Ethylcholesterol has diverse applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex sterol derivatives and as a model compound in studying sterol chemistry.
Biology: The compound is studied for its role in cellular processes, including membrane dynamics and signaling pathways.
Medicine: Research explores its potential in treating cholesterol-related disorders and its effects on cholesterol metabolism.
Industry: It is used in the production of sterol-based products, including pharmaceuticals, cosmetics, and dietary supplements.
Mechanism of Action
24xi-Ethylcholesterol exerts its effects through several mechanisms:
Cholesterol Homeostasis: It regulates cholesterol levels by modulating the activity of enzymes involved in cholesterol synthesis and degradation.
Membrane Structure: The compound integrates into cell membranes, affecting their fluidity and function.
Signaling Pathways: It interacts with receptors and signaling molecules, influencing cellular responses.
Molecular Targets and Pathways:
Enzymes: Inhibits or activates enzymes like HMG-CoA reductase and cholesterol oxidase.
Receptors: Binds to receptors such as liver X receptors (LXRs) and sterol regulatory element-binding proteins (SREBPs).
Pathways: Modulates pathways involved in lipid metabolism and inflammatory responses.
Comparison with Similar Compounds
Cholesterol: The primary sterol in animal cells, essential for membrane structure and precursor for steroid hormones.
24xi-Methylcholesterol: Similar to 24xi-Ethylcholesterol but with a methyl group at the 24th position.
24xi-Hydroxycholesterol: An oxysterol involved in cholesterol metabolism and signaling.
Uniqueness: this compound is unique due to its ethyl group at the 24th position, which imparts distinct biological activities and chemical properties. This modification affects its interaction with enzymes, receptors, and cellular membranes, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C29H50O |
|---|---|
Molecular Weight |
414.7 g/mol |
IUPAC Name |
(10R,13R)-17-(5-ethyl-6-methylheptan-2-yl)-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol |
InChI |
InChI=1S/C29H50O/c1-7-21(19(2)3)9-8-20(4)25-12-13-26-24-11-10-22-18-23(30)14-16-28(22,5)27(24)15-17-29(25,26)6/h10,19-21,23-27,30H,7-9,11-18H2,1-6H3/t20?,21?,23?,24?,25?,26?,27?,28-,29+/m0/s1 |
InChI Key |
KZJWDPNRJALLNS-LJUWLKIGSA-N |
Isomeric SMILES |
CCC(CCC(C)C1CCC2[C@@]1(CCC3C2CC=C4[C@@]3(CCC(C4)O)C)C)C(C)C |
Canonical SMILES |
CCC(CCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8-Chloro-3,4-dihydro-1H-pyrano[3,4-c]pyridin-4-ol](/img/structure/B14782677.png)

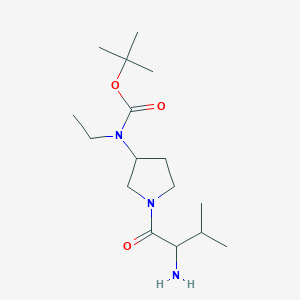
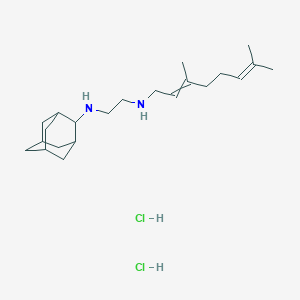
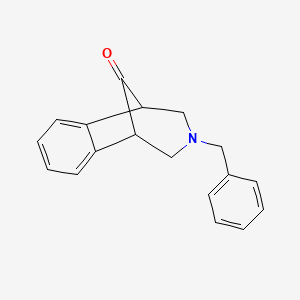
![7-[4-fluorophenyl]-6-isopropyl)-2-(N-Methyl-N-MethylSulfonyl amino)pyrimidine-5-yl]-(3R)-3-(terbutyldimethylsilyloxy)-5-oxo-6E-heptane acid,Methyl ester](/img/structure/B14782717.png)
![1-(4-Hydroxyphenyl)-5-methyl-2,8-dioxa-5-azonia-1-boranuidabicyclo[3.3.0]octane-3,7-dione](/img/structure/B14782729.png)
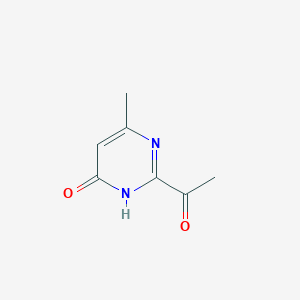
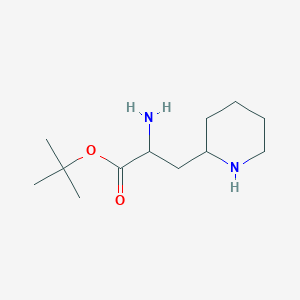
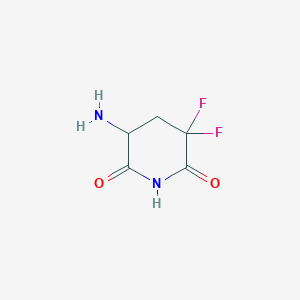
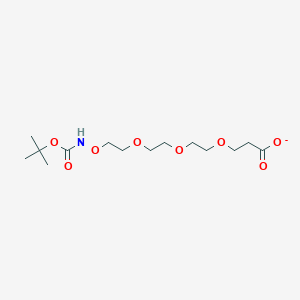
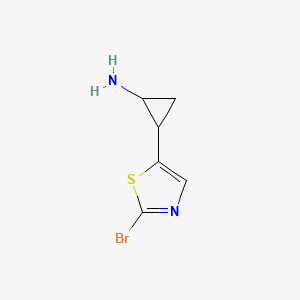
![3-Iodo-1,7-dimethyl-4,5-dihydro-1H-pyrido[4,3-b]azepine-2,8(3H,7H)-dione](/img/structure/B14782767.png)

